![molecular formula C28H29N3O2S B2523056 4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)quinoline CAS No. 867040-49-1](/img/structure/B2523056.png)
4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)quinoline
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Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their biological activities. In the context of 4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)quinoline, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of 1-hydroxypyrazoloquinolines involved the formation of a pyridine ring via cyclization of a formyl group with an amino group of a 2-aminophenyl substituent, followed by debenzylating the 1-benzyloxy-substituted pyrazoloquinolines to yield the hydroxy-substituted derivatives . Similarly, quinoline-3-carbaldehyde hydrazones were synthesized and characterized, indicating the versatility of quinoline as a core structure for further functionalization . Moreover, the optimization of quinoline moieties in phenyltetrazole leukotriene D4 receptor antagonists demonstrates the importance of the quinoline unit and its substituents in medicinal chemistry . Lastly, the synthesis of quinoline chalcones from 2-chloro-3-formyl quinoline and 4-(benzyl sulfonyl) acetophenone showcases the reactivity of the quinoline aldehyde group in condensation reactions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a benzylpiperazine moiety, as in the compound of interest, suggests potential interactions with biological targets. The structural analysis of quinoline-3-carbaldehyde hydrazones revealed the importance of substituents such as the 1,2,4-triazole or benzotriazole ring for cytotoxic properties . Similarly, the specific requirements for activity in quinoline-based leukotriene D4 receptor antagonists highlight the significance of the quinoline core and its substituents, such as the benzyl group and its position relative to the acidic function .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. The formation of pyridine rings in pyrazoloquinolines through cyclization reactions , the preparation of quinoline chalcones via condensation , and the optimization of substituents for receptor binding in leukotriene D4 receptor antagonists are examples of chemical reactions that quinoline compounds can participate in. These reactions are not only important for the synthesis of these compounds but also for understanding their reactivity and potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, stability, and reactivity. For instance, the introduction of a benzyl sulfonyl group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The elemental analyses, IR, NMR, and MS spectra of quinoline-3-carbaldehyde hydrazones provide insight into their structural and chemical properties, which are essential for understanding their behavior in biological systems .
Scientific Research Applications
Fluorescent Probes
Quinoline derivatives have been synthesized for use as fluorescent probes. These compounds exhibit strong fluorescence in solution, with properties such as high quantum yield and stokes shift, making them suitable for applications in bioimaging and molecular tracking in various solvents, including chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) (Y. Bodke, S. Shankerrao, H. N. Harishkumar, 2013).
Cytotoxic Properties for Cancer Research
Novel quinoline-3-carbaldehyde hydrazones have been prepared and showed pronounced cancer cell growth inhibitory effects in vitro. These compounds, particularly when bearing a benzotriazole moiety, elicited significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer agents (Martyna Korcz, F. Sa̧czewski, P. Bednarski, A. Kornicka, 2018).
Antimicrobial Agents
Quinoline derivatives have been synthesized for antimicrobial applications. Compounds synthesized with a sulfonamide moiety showed high activity against Gram-positive bacteria, indicating their potential use in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Diuretic Activity
Quinoline derivatives containing the benzothiazole sulfonamide structure have been synthesized and evaluated for their diuretic activity. These compounds, particularly one identified as 4c, showed excellent in vivo diuretic activity, surpassing that of reference drugs, highlighting their potential for developing new diuretic agents (A. Husain, Diwakar Madhesia, M. Rashid, Aftab Ahmad, Shahalam Khan, 2016).
Anti-Inflammatory Properties
Quinoline derivatives have been designed and synthesized with significant anti-inflammatory properties in vivo. These compounds, by engaging with human histamine H4 receptor (H4R), demonstrated promising results in reducing inflammation in animal models, pointing towards their potential application in treating inflammatory diseases (R. Smits, H. Lim, Agnes Hanzer, O. Zuiderveld, E. Guaita, M. Adami, G. Coruzzi, R. Leurs, I. D. de Esch, 2008).
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-21-12-13-24(18-22(21)2)34(32,33)27-19-29-26-11-7-6-10-25(26)28(27)31-16-14-30(15-17-31)20-23-8-4-3-5-9-23/h3-13,18-19H,14-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJLGCSSGGKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)quinoline |
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